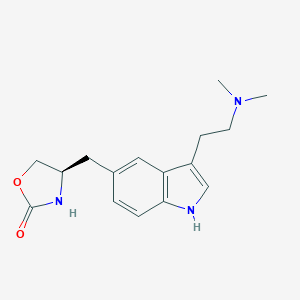

Zolmitriptan R-isomer

Description

Chirality and Stereoisomerism in Pharmaceutical Compounds: A General Academic Perspective

Many pharmaceutical compounds possess chirality, a property where a molecule is non-superimposable on its mirror image. These mirror-image isomers are called enantiomers. ptfarm.pl The presence of a chiral center, most commonly a carbon atom bonded to four different substituents, gives rise to this phenomenon. ptfarm.pl While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors and enzymes, can differ significantly. This stereospecificity is a fundamental concept in pharmacology and drug development. ptfarm.pltsijournals.com

Significance of Enantiomeric Purity in Drug Development and Research

The differing biological activities of enantiomers underscore the importance of enantiomeric purity in pharmaceuticals. tsijournals.com Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. tsijournals.com Therefore, regulatory bodies and pharmaceutical manufacturers place a strong emphasis on the development of stereoselective synthetic methods and robust analytical techniques to ensure the enantiomeric purity of chiral drugs. google.com The ability to separate and quantify enantiomers is crucial for quality control and for understanding the pharmacological profile of a drug. tsijournals.commdpi.com

Academic Context of Zolmitriptan (B1197) and its (S)-Isomer as the Active Pharmaceutical Ingredient

Zolmitriptan is a chiral molecule, and its therapeutic activity is primarily attributed to the (S)-enantiomer. nih.govwindows.net The chemical name for zolmitriptan is (S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone. google.comwindows.net This specific spatial arrangement allows for effective binding to and activation of 5-HT1B and 5-HT1D receptors, which is believed to be the mechanism of its anti-migraine action. nih.gov Research has shown that the disposition process in the body favors the S-form of zolmitriptan, highlighting the stereoselective nature of its metabolism. nih.gov

The Role and Control of Zolmitriptan R-Isomer as a Process-Related Impurity

The (R)-isomer of zolmitriptan, also known as Zolmitriptan Impurity A, is considered a process-related impurity. windows.netsynthinkchemicals.compharmaffiliates.comsynzeal.com This means it can be formed during the synthesis of the active (S)-isomer. Due to the potential for different pharmacological activity, its presence in the final drug product is strictly controlled. google.com The European Pharmacopoeia, for instance, has a specific monograph for zolmitriptan that outlines methods for ensuring its enantiomeric purity, setting limits for the R-isomer. windows.net

Several analytical techniques have been developed and validated for the separation and quantification of zolmitriptan enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common approach. mdpi.comnih.govresearchgate.net For example, a chiral LC method using a Chiralpak AD-H column has been shown to effectively separate the enantiomers. nih.govnih.govresearchgate.net Capillary electrophoresis is another powerful technique used for determining the enantiomeric purity of zolmitriptan. tsijournals.com These methods are essential for quality control in the manufacturing process, ensuring that the level of the R-isomer remains below the specified limits, which is often set at no more than 0.5%. google.com

Research into the synthesis of zolmitriptan has also focused on methods that minimize the formation of the R-isomer. One patented method, for instance, found that the addition of specific organic bases during the ring-closure reaction step was surprisingly effective in reducing the formation of the R-isomer impurity. google.com

Data Tables

Table 1: Analytical Methods for Enantiomeric Separation of Zolmitriptan

| Technique | Column/Selector | Mobile Phase | Detection | Key Finding | Reference |

| Chiral LC | Chiralpak AD-H | Hexane (B92381):Ethanol (B145695) (70:30, v/v) | UV | Baseline resolution of enantiomers, with the R-isomer (distomer) eluting before the S-isomer (eutomer). | nih.gov |

| Chiral HPLC | Chiralpak AD-H | Hexane:Isopropanol:Methanol:Diethylamine (75:10:15:0.1, v/v/v/v) | UV | Diethylamine in the mobile phase was key to achieving resolution and enhancing chromatographic efficiency. | researchgate.net |

| Chiral HPLC | Chiralpak AD-H | Hexane-Isopropanol-Triethylamine (72/28/0.25, v/v/v) | Fluorescence | Successful separation and quantification of enantiomers in rat liver microsomes. | nih.gov |

| Capillary Electrophoresis | Sulfobutyl ether-β-cyclodextrin (SB-β-CD) | Phosphate (B84403) buffer | UV | A robust and accurate method for determining enantiomeric purity in bulk drug and formulations. | tsijournals.com |

| Chiral LC (Ph. Eur.) | Lux Amylose-1 | Diethylamine/2-propanol/methanol/heptane (0.1/10/15/75, v/v/v/v) | UV @ 285 nm | Met system suitability requirements for resolution between Zolmitriptan and Impurity A (R-isomer). | windows.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSDMUVEXKOYBU-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139264-24-7 | |

| Record name | Zolmitriptan, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZOLMITRIPTAN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3YOE57701 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis and Chiral Control of Zolmitriptan and Its Intermediates

Enantioselective Synthetic Routes for Zolmitriptan (B1197)

The creation of the single chiral center in Zolmitriptan can be achieved through several strategic approaches, each aiming to maximize enantiomeric purity. These methods primarily involve the use of chiral starting materials, the application of asymmetric catalysis, or the temporary incorporation of a chiral auxiliary.

Preparation from Chiral Precursors

A common and historically significant strategy for synthesizing enantiopure Zolmitriptan involves starting with a chiral precursor that already contains the desired stereocenter. google.com The original synthesis of Zolmitriptan utilized (S)-4-nitro-L-phenylalanine as the chiral starting material. beilstein-journals.org This amino acid derivative serves as the foundation for constructing the crucial oxazolidinone ring system present in the final molecule.

The general synthetic sequence involves several key transformations:

Oxazolidinone Ring Formation: The chiral amino alcohol, derived from the starting phenylalanine derivative, undergoes cyclization to form the oxazolidinone ring. For instance, (S)-3-(4-nitrophenyl)-2-amino-1-propanol can be reacted with triphosgene (B27547) in the presence of a base to yield (S)-4-(4-nitrobenzyl)-2-oxazolidinone. google.com

Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine. This is typically achieved through catalytic hydrogenation using a catalyst like palladium on carbon. This step yields (S)-4-(4-aminobenzyl)-2-oxazolidinone, a key intermediate. nih.govgoogle.com

Fischer Indole (B1671886) Synthesis: The amino group is then converted into a hydrazine (B178648) derivative, which is subsequently reacted with an appropriate aldehyde or acetal, such as 4,4-diethoxy-N,N-dimethylbutylamine, to construct the indole core of Zolmitriptan via a Fischer indole synthesis. beilstein-journals.orggoogle.com

This "chiral pool" approach effectively transfers the stereochemistry of the starting material to the final product. To synthesize the (R)-Zolmitriptan isomer, one would analogously start with the corresponding (R)-4-nitrophenylalanine derivative.

Asymmetric Catalysis in Zolmitriptan Synthesis

Asymmetric catalysis represents a more modern and atom-economical approach to enantioselective synthesis. numberanalytics.comuwindsor.cafrontiersin.orgnih.gov This strategy introduces chirality by using a small amount of a chiral catalyst to direct the formation of one enantiomer over the other from a prochiral substrate.

A key development in the synthesis of Zolmitriptan has been the use of asymmetric hydrogenation, employing chiral phosphine (B1218219) transition metal catalysts. google.comsigmaaldrich.comnih.gov This method allows for the creation of the chiral center at a later stage in the synthesis. The process typically involves the asymmetric hydrogenation of a prochiral enamine or enamide precursor. google.com

For example, a prochiral substrate like (Z)-2-(acetylamino)-3-{[3-N,N-(dimethylamine)ethyl)-1H-indol-5-yl]-2-propenoic acid methyl ester can be hydrogenated in the presence of a chiral rhodium or ruthenium complex coordinated to a chiral phosphine ligand. google.com Chiral phosphine ligands, such as those from the BINAP or TangPhos families, create a chiral environment around the metal center, which dictates the facial selectivity of hydrogen addition to the double bond, thus producing the desired enantiomer of the alanine (B10760859) derivative intermediate. google.comresearchgate.net

The design of the chiral catalyst is paramount in controlling the stereochemical outcome of the reaction. The handedness of the final product, whether (S) or (R), is directly determined by the chirality of the ligand used in the catalyst system. google.com

For instance, in the asymmetric hydrogenation mentioned previously, using a rhodium catalyst with the (S,S,R,R)-TangPhos ligand will selectively produce the (S)-alanine derivative, which is a precursor to (S)-Zolmitriptan. Conversely, by simply switching to the enantiomeric ligand, (R,R,S,S)-TangPhos, the reaction will favor the formation of the (R)-alanine isomer, leading to (R)-Zolmitriptan. google.com This ability to access either enantiomer with high selectivity by choosing the appropriate catalyst ligand is a significant advantage of asymmetric catalysis. google.comaip.org The development of diverse chiral ligands, including those with biaryl axial chirality or those based on scaffolds like spiro-diphosphines, continues to expand the toolkit for such transformations. nih.govresearchgate.net

| Target Enantiomer | Chiral Ligand Example | Resulting Intermediate |

|---|---|---|

| (S)-Zolmitriptan | Rh-(S,S,R,R)-TangPhos | (S)-Alanine derivative |

| (R)-Zolmitriptan | Rh-(R,R,S,S)-TangPhos | (R)-Alanine derivative |

Utilisation of Chiral Auxiliaries in Synthetic Pathways

A third strategy for inducing chirality involves the use of chiral auxiliaries. numberanalytics.comuwindsor.ca A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed.

While less commonly cited specifically for Zolmitriptan compared to chiral precursor and asymmetric catalysis methods, the principles of chiral auxiliary-controlled reactions are widely applied in organic synthesis. For example, Evans' oxazolidinones are well-known chiral auxiliaries used to direct asymmetric alkylations and aldol (B89426) reactions. numberanalytics.com In a hypothetical application to a Zolmitriptan intermediate, an achiral precursor could be attached to a chiral auxiliary. The auxiliary would then sterically hinder one face of the molecule, forcing a reagent to attack from the opposite face, thereby creating a new stereocenter with a specific configuration. The auxiliary would then be cleaved to reveal the enantiomerically enriched product. The choice of the (R)- or (S)-form of the auxiliary dictates which enantiomer of the product is formed.

Process Optimization for Enantiomeric Purity and Yield Enhancement

For syntheses employing Fischer indole cyclization, a key challenge can be the formation of impurities. One-pot procedures have been developed where the diazotization, reduction, and cyclization steps are performed in aqueous media without intermediate isolation, which can be more environmentally benign. beilstein-journals.org The choice of reducing agent for the diazonium salt, for example, using sodium metabisulfite (B1197395) instead of stannous chloride, can also improve the process by avoiding more toxic reagents. beilstein-journals.orggoogle.com

In asymmetric catalysis, optimization involves screening various ligands, solvents, pressures, and temperatures to maximize both conversion and enantiomeric excess (ee). Additives can also play a crucial role; for instance, the addition of salts like lithium chloride or bases like triethylamine (B128534) can influence the outcome of the asymmetric hydrogenation. google.com

The final enantiomeric purity is often confirmed and quantified using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H) or capillary electrophoresis (CE) with a chiral selector like a cyclodextrin (B1172386). tsijournals.comresearchgate.netmdpi.comresearchgate.net These analytical methods are essential for validating the success of the stereoselective synthesis and ensuring the final product meets stringent purity requirements. tsijournals.comscience24.com Recovery experiments are often performed by spiking the desired enantiomer with its distomer to validate the analytical method's accuracy. tsijournals.com The development of robust analytical methods allows for the detection of the (R)-isomer impurity in the final (S)-Zolmitriptan product down to very low levels. tsijournals.comresearchgate.net

| Parameter | Objective | Example Technique/Method |

|---|---|---|

| Reaction Conditions | Maximize yield and enantiomeric excess (ee) | Screening of catalysts, solvents, temperature, pressure; use of additives. google.com |

| Reagent Selection | Improve safety and reduce byproducts | Substituting stannous chloride with sodium metabisulfite. beilstein-journals.org |

| Purification | Isolate the desired enantiomer | Crystallization, chromatographic purification. google.com |

| Analytical Control | Quantify enantiomeric purity | Chiral HPLC, Capillary Electrophoresis (CE). tsijournals.commdpi.com |

Replacement of Hazardous Reagents for Greener Synthetic Approaches

Traditional synthetic routes for zolmitriptan and its intermediates have often employed hazardous reagents. Modern pharmaceutical chemistry increasingly focuses on developing "greener" alternatives that are safer and more environmentally friendly. sci-hub.se

One area of focus has been the reduction of the diazonium salt intermediate. While stannous chloride has been commonly used, it generates significant tin-based waste. google.comresearchgate.net Research has explored alternative reducing agents to mitigate this issue. For instance, the use of sodium sulfite (B76179) has been investigated, although this can require large volumes and careful pH control to avoid unwanted side reactions. google.com

The development of more sustainable catalysts is also a key aspect of greener synthesis. For example, samarium oxide has been explored as a non-endangered metal catalyst for certain oxidation steps in related syntheses, offering a safer and more feasible reaction by minimizing dangerous chemicals. tandfonline.com

The table below summarizes some of the hazardous reagents used in traditional zolmitriptan synthesis and their greener alternatives.

| Traditional Reagent | Hazard Profile | Greener Alternative | Benefits of Alternative |

| Stannous Chloride | Generates heavy metal waste | Sodium Sulfite, Catalytic Hydrogen Transfer | Reduced metal waste, milder reaction conditions google.comthieme-connect.com |

| Hydrazine Hydrate | Toxic and potentially explosive | Arylhydrazine Sulfonates | Increased stability and safety, potential for one-pot synthesis thieme-connect.comtandfonline.com |

| Volatile Organic Solvents (e.g., n-Hexane) | Neurotoxic, flammable | Greener solvents (e.g., Isopropyl alcohol, water) | Reduced toxicity and environmental impact derpharmachemica.comvgregion.se |

| Phosgene, Diphosgene, Triphosgene | Highly toxic gases | 1,1'-Carbonyldiimidazole | Safer solid reagent google.com |

Industrial-Scale Considerations in Stereoselective Synthesis

Scaling up the stereoselective synthesis of zolmitriptan from the laboratory to an industrial setting presents several challenges. The primary goal is to develop a process that is not only efficient and high-yielding but also cost-effective and reproducible on a large scale. derpharmachemica.comgoogle.com

A key consideration is the control of the Fischer indole synthesis, a critical step in forming the core structure of zolmitriptan. google.com One-pot processes, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are highly desirable for industrial applications as they reduce processing time, solvent usage, and potential for product loss. google.com However, these processes require precise control over reaction conditions such as pH, temperature, and reagent addition to minimize the formation of impurities. derpharmachemica.comgoogle.com For instance, careful pH adjustment during the cyclization step is crucial to maximize the yield and purity of zolmitriptan. derpharmachemica.com

The choice of reagents and their quantities is also critical for large-scale production. For example, while stannous chloride is an effective reducing agent, its use in large quantities can be problematic due to the generation of significant waste. google.com Processes that minimize the use of such reagents or employ catalytic methods are therefore preferred. thieme-connect.com

Purification of the final product is another major factor. Column chromatography, often used for purification in laboratory-scale synthesis, is generally not feasible for large-scale production due to its high cost and solvent consumption. researchgate.net Therefore, developing crystallization methods that can effectively remove impurities and provide the desired polymorph of zolmitriptan with high purity is essential for a commercially viable process. derpharmachemica.com The use of solvent mixtures, such as isopropyl alcohol and n-heptane, has been explored to achieve high purity without resorting to chromatography. derpharmachemica.com

The table below highlights key considerations for the industrial-scale synthesis of zolmitriptan.

| Consideration | Challenge | Industrial Solution |

| Process Efficiency | Minimizing steps and processing time | One-pot synthesis to avoid isolation of intermediates google.com |

| Cost-Effectiveness | Reducing reagent and solvent costs | Use of inexpensive reagents and catalytic processes thieme-connect.comgoogle.com |

| Yield and Purity | Maximizing product output with high purity | Optimized reaction conditions (pH, temp) and crystallization methods researchgate.netderpharmachemica.com |

| Waste Management | Minimizing hazardous waste generation | Use of greener reagents and solvent recycling google.comthieme-connect.com |

| Reproducibility | Ensuring consistent product quality across batches | Robust process control and well-defined operating parameters google.com |

Analysis of Synthesis-Related Impurities and By-products, including Isomeric Forms

During the synthesis of zolmitriptan, several impurities and by-products can be formed. These can arise from starting materials, intermediates, or side reactions occurring during the manufacturing process. The identification, quantification, and control of these impurities are crucial to ensure the quality and safety of the final drug substance. Regulatory guidelines typically require that known impurities be controlled to less than 0.15% and unknown impurities to less than 0.10%. tandfonline.comtandfonline.com

One of the most critical impurities is the Zolmitriptan R-isomer , the unwanted enantiomer of the active (S)-isomer. synthinkchemicals.comgoogle.com Its presence must be carefully monitored and controlled to ensure the enantiomeric purity of the final product. Chiral high-performance liquid chromatography (HPLC) methods are often employed for the separation and quantification of the enantiomers. researchgate.net The formation of the R-isomer can be influenced by the chiral purity of the starting materials and the conditions of the synthesis, particularly the ring-closure reaction. tandfonline.comgoogle.com

Other process-related impurities can include precursors and their derivatives, such as (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one (Impurity I) and (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one (Impurity II). nih.govijpsonline.com These are starting materials or intermediates that may not have fully reacted.

Isomeric impurities, where the oxazolidinone methyl group is attached to different positions on the indole ring, have also been identified. omicsonline.orgresearchgate.net These can be challenging to separate from the main compound due to their similar chemical properties. Advanced analytical techniques like ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used for their identification and characterization. omicsonline.orgresearchgate.net

Degradation products can also form during storage or under stress conditions. One such impurity is Zolmitriptan N-Oxide , which can be formed through oxidation of the dimethylamino group. ijpbs.com

The table below lists some of the key synthesis-related impurities of zolmitriptan.

| Impurity Name | CAS Number | Type | Origin |

| This compound | 139264-24-7 | Isomeric | Chiral synthesis synthinkchemicals.comgoogle.com |

| (S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one (Impurity I) | 152305-23-2 | Process-related (Precursor) | Incomplete reaction nih.govijpsonline.com |

| (S)-4-(4-Hydrazinobenzyl)-1,3-oxazolidin-2-one (Impurity II) | Not Available | Process-related (Intermediate) | Incomplete reaction nih.govijpsonline.com |

| Isomeric Impurity-1 | Not Available | Isomeric | Side reaction in Fischer Indolization omicsonline.orgresearchgate.net |

| Isomeric Impurity-2 | Not Available | Isomeric | Side reaction in Fischer Indolization omicsonline.orgresearchgate.net |

| Isomeric Impurity-3 | Not Available | Isomeric | Side reaction in Fischer Indolization omicsonline.orgresearchgate.net |

| Isomeric Impurity-4 | Not Available | Isomeric | Side reaction in Fischer Indolization omicsonline.orgresearchgate.net |

| Zolmitriptan N-Oxide | 251451-30-6 | Degradation | Oxidation of Zolmitriptan ijpbs.com |

Advanced Analytical Methodologies for Enantiomeric Purity and Quantification

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the enantiomeric separation of chiral compounds like Zolmitriptan (B1197). These methods offer high resolution and sensitivity, which are essential for the accurate determination of the unwanted (R)-isomer, often present in trace amounts.

The development of a chiral HPLC method for Zolmitriptan and its (R)-isomer involves a systematic approach to select the appropriate chiral stationary phase (CSP) and optimize the mobile phase composition to achieve baseline separation. Validation of the developed method is then performed to ensure its accuracy, precision, linearity, and robustness.

Research has also focused on the enantiomeric separation of a key intermediate of Zolmitriptan, (4S)-4-(4-aminobenzyl)-2-oxazolidinone (ZTR-5). A chiral liquid chromatographic method was developed to separate its enantiomers using a Chiralpak AD-H column with a mobile phase of hexane (B92381) and ethanol (B145695) (70:30, v/v). researchgate.netnih.gov This method achieved baseline resolution of the enantiomers, with the (R)-isomer eluting before the (S)-isomer. researchgate.netnih.gov

A summary of a developed chiral HPLC method for Zolmitriptan R-isomer resolution is presented below:

| Parameter | Details |

| Chromatographic Mode | Normal Phase HPLC nih.gov |

| Column | Chiralpak AD-H nih.gov |

| Mobile Phase | Hexane:Isopropanol:Methanol:Diethylamine (75:10:15:0.1, v/v/v/v) nih.gov |

| Flow Rate | 1.0 ml/min nih.gov |

| Detection Wavelength | 225 nm pillbuys.com |

| Key Finding | Diethylamine in the mobile phase is crucial for enantiomeric resolution. nih.gov |

For the quantitative analysis of the Zolmitriptan (R)-isomer, the developed chiral HPLC method has been validated for its sensitivity. The limits of detection (LOD) and quantification (LOQ) for the (R)-enantiomer were established to ensure that even trace amounts of this impurity can be accurately measured. nih.gov

Similarly, for the key intermediate ZTR-5, the LOD and LOQ for its (R)-isomer have been determined. researchgate.netnih.gov These values are crucial for controlling the purity of the starting materials used in the synthesis of Zolmitriptan.

The following table summarizes the detection and quantification limits for the (R)-isomers of Zolmitriptan and its precursor:

| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Zolmitriptan (R)-isomer | 100 ng/ml nih.govpillbuys.com | 250 ng/ml nih.govpillbuys.com |

| (4R)-4-(4-aminobenzyl)-2-oxazolidinone [(R)-isomer of ZTR-5] | 250 ng/ml researchgate.netnih.gov | 750 ng/ml researchgate.netnih.gov |

The linearity of the method for the (R)-enantiomer of Zolmitriptan was established over a concentration range of 250 ng/ml (LOQ) to 1500 ng/ml. pillbuys.com

The successful separation of enantiomers is highly dependent on the selection of the appropriate chiral stationary phase (CSP) and the optimization of the mobile phase.

Column Selection: During method development for Zolmitriptan, various chiral columns were evaluated, including Chiralcel OD-H, Chiralpak AD-H, and Chiralcel OJ-H. pillbuys.com The Chiralpak AD-H, an amylose-based CSP, was ultimately selected as it demonstrated selectivity for the enantiomers of Zolmitriptan. pillbuys.com For the separation of the key intermediate ZTR-5, the Chiralpak AD-H column was also found to be effective. researchgate.netnih.gov

Mobile Phase Optimisation: The composition of the mobile phase plays a pivotal role in achieving optimal resolution. For the separation of Zolmitriptan enantiomers, a mobile phase of hexane:isopropanol (75:25, v/v) was initially tested. pillbuys.com However, the final optimized mobile phase consisted of hexane:isopropanol:methanol:diethylamine (75:10:15:0.1, v/v/v/v). nih.govpillbuys.com The addition of diethylamine, a basic additive, was instrumental in improving the resolution and efficiency of the separation. nih.gov For the intermediate ZTR-5, a simpler mobile phase of hexane:ethanol (70:30, v/v) was found to be suitable. researchgate.netnih.gov The flow rate is another parameter that is often optimized, with lower flow rates generally benefiting chiral separations. sigmaaldrich.com Temperature can also be adjusted to enhance selectivity. sigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. While specific applications of UPLC for the chiral analysis of this compound are not extensively detailed in the provided search results, the use of UPLC for impurity profiling of Zolmitriptan has been noted. omicsonline.org During the process development of Zolmitriptan, four isomeric impurities were detected using gradient reverse phase UPLC. omicsonline.org This suggests that UPLC technology, with its enhanced separation capabilities, could be a powerful tool for the chiral analysis of the this compound, potentially offering improved resolution and shorter analysis times.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination provides a high degree of selectivity and sensitivity, making it an invaluable tool for the identification and characterization of impurities in drug substances.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic Methods for Enantiomeric Characterization

Spectroscopic techniques are powerful tools for the characterization of chiral molecules. They offer detailed structural information and can be adapted to differentiate between enantiomers, often through the use of chiral auxiliary agents.

Nuclear Magnetic Resonance (NMR) for Enantiomeric Resolution and Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a valuable technique for the enantiomeric resolution and quantitative determination of zolmitriptan enantiomers. jocpr.com This method often utilizes chiral solvating agents (CSAs) to induce chemical shift differences between the enantiomers, allowing for their distinct observation and quantification in the NMR spectrum. jocpr.comdntb.gov.ua

One effective CSA for zolmitriptan is (R)-(-)-α-methoxy phenyl acetic acid ((R)-MPA). jocpr.com The interaction between the zolmitriptan enantiomers and (R)-MPA, primarily through hydrogen bonding, leads to the formation of diastereomeric complexes. jocpr.com This diastereomeric interaction results in a sufficient separation of specific proton signals in the ¹H NMR spectrum, enabling the quantification of each enantiomer. jocpr.comresearchgate.net Studies have shown that an equimolar ratio of (R)-MPA to zolmitriptan provides effective signal resolution. jocpr.com The enantiomeric excess of zolmitriptan can be determined across a range of concentrations, and the method has been validated for its linearity and recovery. jocpr.com

The mechanism of chiral recognition involves the formation of a complex where the CSA interacts differently with each enantiomer, leading to unique magnetic environments and, consequently, distinct NMR signals. jocpr.com Job plot analysis can be employed to determine the stoichiometry of the complex formed between the CSA and the analyte. jocpr.com This NMR-based approach offers a cost-effective and less time-consuming alternative to chromatographic methods for determining the enantiomeric purity of zolmitriptan. jocpr.com

Application of Spectroscopic Techniques for Isomeric Impurity Elucidation

Beyond enantiomeric purity, spectroscopic methods are crucial for the identification and structural elucidation of other isomeric process-related impurities in zolmitriptan. researchgate.netomicsonline.org During the synthesis of zolmitriptan, several unknown impurities can be formed. researchgate.netomicsonline.org Techniques such as liquid chromatography-mass spectrometry (LC-MS) are initially used to detect these impurities and determine their molecular weights. researchgate.netomicsonline.org

For definitive structure elucidation, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed. These include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.netallfordrugs.com These advanced NMR experiments help in establishing the connectivity of atoms within the impurity molecules. allfordrugs.com For instance, in the case of isomeric impurities where a benzyl (B1604629) oxazolidinone group is substituted at different positions on the indole (B1671886) ring of zolmitriptan, comparison of the ¹H and ¹³C NMR spectra of the impurities with that of the pure zolmitriptan allows for the precise assignment of the substitution pattern. omicsonline.org The absence of a particular proton signal or a shift in the carbon resonance can pinpoint the location of the substituent. omicsonline.org

Electrophoretic Techniques for Purity Assessment

Electrophoretic techniques, particularly capillary electrophoresis, offer high efficiency and resolution for the separation of chiral compounds and are well-suited for assessing the enantiomeric purity of zolmitriptan.

Capillary Electrophoresis for Zolmitriptan and its Isomers

Capillary electrophoresis (CE) has been successfully developed and validated for the determination of the chiral purity of zolmitriptan. tsijournals.com This technique is capable of separating the (S)- and (R)-enantiomers of zolmitriptan, as well as its potential process-related impurities. sciex.comtsijournals.com The separation is typically achieved by adding a chiral selector to the background electrolyte (BGE). acs.orgacs.org Cyclodextrins, such as hydroxypropyl-β-cyclodextrin, are commonly used chiral selectors for the enantioseparation of zolmitriptan. acs.org

The optimization of a CE method involves studying various parameters, including the pH of the running electrolyte, the type and concentration of the cyclodextrin (B1172386), the addition of organic modifiers, and the separation temperature. tsijournals.com For instance, a method using a phosphate (B84403) buffer at a specific pH and a defined concentration of a cyclodextrin can achieve baseline separation of the zolmitriptan enantiomers. google.com The United States Pharmacopeia (USP) provides a capillary zone electrophoresis (CZE) method for the determination of zolmitriptan enantiomers, which specifies system suitability requirements such as resolution between the enantiomer peaks. sciex.com

Method Validation and Quality Control in Enantiomeric Purity Analysis

To ensure that an analytical method is suitable for its intended purpose, it must undergo a rigorous validation process as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH). medcraveonline.com This is particularly critical for methods used to quantify impurities, such as the (R)-isomer of zolmitriptan.

Precision, Accuracy, Linearity, and Robustness Studies

Precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD). For the analysis of the this compound, precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). tsijournals.com

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity (R-isomer) is spiked into a sample of the pure drug substance at different concentration levels. tsijournals.com The percentage recovery is then calculated. For this compound analysis, recovery experiments are typically performed at the limit of quantification (LOQ), as well as at lower and higher concentrations relative to the specification limit. tsijournals.com

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range. For the this compound, linearity is assessed by preparing a series of solutions with known concentrations of the R-isomer and analyzing them. jocpr.comtsijournals.com The data is then subjected to linear regression analysis to determine the correlation coefficient (R²), which should be close to 1. jocpr.comresearchgate.nettsijournals.com

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For a CE method, robustness might be tested by varying parameters such as the buffer pH, concentration, and separation voltage. nih.gov For an HPLC method, variations in mobile phase composition and flow rate would be evaluated. ijpcbs.com

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also crucial parameters. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. tsijournals.comresearchgate.net These are often determined based on the signal-to-noise ratio, with a ratio of 3:1 typically used for LOD and 10:1 for LOQ. tsijournals.com

A validated chiral liquid chromatography (LC) method for the this compound reported an LOD of 100 ng/mL and an LOQ of 250 ng/mL. nih.gov Another validated CE method for the R-isomer reported an LOD of 0.3 µg/mL and an LOQ of 1.0 µg/mL. tsijournals.com

Below is a table summarizing typical validation parameters for a capillary electrophoresis method for the determination of this compound.

| Parameter | Specification | Finding |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Accuracy (Recovery) | 95.0% - 101.3% | Within acceptable range |

| Precision (%RSD) | ≤ 5% | Meets requirement |

| LOD | N/A | 0.3 µg/mL |

| LOQ | N/A | 1.0 µg/mL |

| Data derived from a study on a validated capillary electrophoresis method. tsijournals.com |

Capillary Electrophoresis (CE)

Capillary Zone Electrophoresis (CZE) offers an alternative and robust method for determining the enantiomeric purity of Zolmitriptan. sciex.com This technique can resolve the enantiomers and related impurities effectively. sciex.com The United States Pharmacopeia (USP) provides a CZE method for this purpose. sciex.com

The CZE system utilizes a capillary with temperature control to ensure reproducibility, which is crucial for quality control applications. sciex.com A system suitability solution containing Zolmitriptan, the (R)-isomer, and other related compounds is used to verify the performance of the system, with a required resolution of not less than 1.5 between the Zolmitriptan and (R)-isomer peaks. sciex.com The allowed limit for the (R)-isomer is set at 0.15% w/w by the USP due to its toxicity. sciex.com

A validated CE method for determining the chiral purity of Zolmitriptan in bulk drug samples and tablets demonstrated good precision in quantifying the (R)-Zolmitriptan. tsijournals.com The linearity of the detector response was assessed over a concentration range of 1.0 µg/mL to 31.02 µg/mL, with a high coefficient of regression (R2) of 0.9995. tsijournals.com The LOD and LOQ for the (R)-enantiomer were determined to be 0.3 µg/mL and 1.0 µg/mL, respectively. tsijournals.com Recovery experiments showed excellent accuracy, with recoveries ranging from 99.7% to 101.3%. tsijournals.com

Table 2: Capillary Electrophoresis Method Validation Data for (R)-Zolmitriptan

| Parameter | Result tsijournals.com |

|---|---|

| Linearity Range | 1.0 µg/mL - 31.02 µg/mL |

| Correlation Coefficient (R²) | 0.9995 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Recovery | 99.7% - 101.3% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy presents another technique for the enantiomeric discrimination and quantification of Zolmitriptan. jocpr.com This method utilizes chiral solvating agents (CSAs) to induce chemical shift differences between the enantiomers. jocpr.com (R)-(-)-α-Methoxy phenyl acetic acid ((R)-MPA) has been shown to be an effective CSA for Zolmitriptan, resolving the signals at an equimolar ratio. jocpr.com

The method has been validated for linearity, recovery, LOD, and LOQ. jocpr.com This NMR-based approach offers a rapid alternative to chiral HPLC for determining the enantiomeric purity of Zolmitriptan in bulk drugs. jocpr.com

Statistical Approaches for Batch-to-Batch Variability in Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical quality control, and managing batch-to-batch variability is essential to ensure product consistency and safety. contractpharma.com Statistical and chemometric approaches are powerful tools for analyzing and controlling this variability.

Chemometric Methods

Chemometrics applies mathematical and statistical methods to chemical data to extract meaningful information. researchgate.netnih.gov In the context of impurity profiling, chemometric tools can be used to analyze complex data sets from techniques like HPLC and spectroscopy to identify and quantify impurities and assess batch-to-batch consistency. nih.govijpsonline.com

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be applied to chromatographic or spectral data from multiple batches. researchgate.netnih.gov PCA can help visualize the variability between batches and identify outlier batches that deviate from the typical impurity profile. ijpsonline.com PLS can be used to build predictive models that correlate the analytical data with specific impurity levels or other quality attributes. nih.gov

The use of chemometrics can simplify and improve the quality control of drug substances during manufacturing. ijpsonline.com For instance, combining Fourier-transform infrared (FTIR) spectroscopy with chemometric methods like cluster analysis and PCA has been reported for identifying impurities in drug substances. ijpsonline.com

Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. bruker.commt.comadragos-pharma.com The goal of PAT is to build quality into the product by design, rather than relying solely on end-product testing. bruker.comfda.gov

By implementing in-line or on-line analytical tools, PAT allows for real-time monitoring of the manufacturing process. bruker.com This continuous data stream can be used to understand and control the process parameters that affect the formation of impurities, including the this compound. Statistical process control (SPC) charts and other statistical tools can be used to monitor the process in real-time and detect any deviations that could lead to an increase in impurity levels.

The integration of PAT with chemometric data analysis provides a powerful approach to managing batch-to-batch variability. mt.com This allows for a deeper understanding of the manufacturing process and facilitates a more proactive approach to quality control, ensuring consistent impurity profiles across all batches. adragos-pharma.com

Establishing Impurity Profiles

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require the establishment of an impurity profile for active pharmaceutical ingredients (APIs). contractpharma.com This involves identifying and quantifying the impurities present in typical batches produced by a specific, controlled process. contractpharma.com

The impurity profiles of batches representative of the proposed commercial process should be compared with those of batches used in development, and any significant differences must be discussed. contractpharma.comeuropa.eu Statistical analysis of data from multiple batches is used to establish the expected range for each impurity. fda.gov This information is crucial for setting appropriate specifications for the drug substance. fda.gov For any new drug substance, a summary of the laboratory studies conducted to detect impurities should be provided, including results from stress testing to identify potential degradation products. fda.gov

Pharmacological Profile and Molecular Mechanisms of Action of Zolmitriptan

Receptor Pharmacology and Selectivity

Zolmitriptan (B1197), a member of the triptan class of drugs, is a selective serotonin (B10506) receptor agonist. Its therapeutic effects are primarily attributed to its interaction with specific subtypes of serotonin (5-hydroxytryptamine or 5-HT) receptors. The commercially available formulation of zolmitriptan is the (S)-enantiomer.

Agonism at Serotonin 5-HT1B and 5-HT1D Receptors

Zolmitriptan demonstrates a high affinity and agonist activity at human recombinant 5-HT1B and 5-HT1D receptors. geneesmiddeleninformatiebank.nlfda.govumk.pl These receptors are predominantly located on the smooth muscle cells of intracranial blood vessels and on presynaptic trigeminal nerve endings. umk.plnih.gov The agonism at these receptors is central to zolmitriptan's mechanism of action. drugbank.com Activation of 5-HT1B receptors leads to the constriction of dilated cranial blood vessels, a key factor in alleviating migraine headaches. umk.plnih.gov Simultaneously, agonism at 5-HT1D receptors, situated on the terminals of the trigeminal nerve, inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP), substance P, and vasoactive intestinal peptide (VIP). geneesmiddeleninformatiebank.nlnih.gov This dual action of vasoconstriction and inhibition of neurogenic inflammation contributes to its efficacy in treating migraine attacks. nih.gov

While direct comparative binding data for the Zolmitriptan R-isomer at these specific receptors is not extensively available in public literature, it has been suggested that the (S)-enantiomer possesses a moderately higher binding affinity for the 5-HT1D receptor than the (R)-enantiomer. nih.govacs.org

Affinity for 5-HT1A and 5-HT1F Receptors

Zolmitriptan also exhibits a modest or moderate affinity for 5-HT1A and 5-HT1F receptors. fda.govresearchgate.net The affinity for the 5-HT1A receptor is notably weaker than for the 5-HT1B/1D subtypes. wikipedia.orgresearchgate.net While the primary therapeutic action is not attributed to these receptors, the interaction with 5-HT1A receptors has been noted. fda.gov Some triptans, in addition to their effects on 5-HT1B/1D receptors, also act as agonists at the 5-HT1F receptor. drugbank.com

Receptor Binding and Functional Assays

Radioligand binding assays have been instrumental in characterizing the receptor binding profile of zolmitriptan. These studies have confirmed its high affinity for human 5-HT1B and 5-HT1D receptors. fda.gov Functional assays, such as those measuring the inhibition of cAMP formation, have demonstrated the agonistic activity of zolmitriptan at these receptors, leading to downstream effects like vessel constriction. geneesmiddeleninformatiebank.nl

A study investigating the stereoselective inhibition of organic cation transporters (OCTs) revealed that (S)-zolmitriptan is a potent inhibitor of OCT3, being 25-fold more potent than its (R)-isomer. nih.gov While this finding relates to a transporter protein rather than a target receptor, it highlights a significant stereochemical difference in the biological activity of the zolmitriptan enantiomers.

| Receptor Subtype | Affinity of Zolmitriptan (S-isomer) | Comparative Information for R-isomer |

|---|---|---|

| 5-HT1B | High | Less potent inhibitor of OCT3 |

| 5-HT1D | High (potentially moderately higher than R-isomer) | Potentially lower affinity than S-isomer |

| 5-HT1A | Modest/Moderate | Data not extensively available |

| 5-HT1F | Moderate | Data not extensively available |

Role of G-Protein Coupled Receptor Activation

The serotonin receptors that zolmitriptan interacts with, namely the 5-HT1B and 5-HT1D subtypes, are G-protein coupled receptors (GPCRs). drugbank.com Upon agonist binding, these receptors undergo a conformational change that triggers the activation of intracellular signaling pathways through the coupling with heterotrimeric G proteins. drugbank.com Specifically, 5-HT1B and 5-HT1D receptors are coupled to the Gi/o family of G proteins. drugbank.com Activation of these G-proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). drugbank.com This signaling cascade ultimately mediates the physiological responses of vasoconstriction and inhibition of neurotransmitter release.

Studies on Receptor Desensitization and Ligand Binding Kinetics

Neuropharmacological Mechanisms

The neuropharmacological effects of zolmitriptan are a direct consequence of its receptor interactions. By acting as an agonist at 5-HT1D receptors on presynaptic trigeminal neurons, zolmitriptan effectively inhibits the release of inflammatory and vasodilatory neuropeptides. geneesmiddeleninformatiebank.nlnih.gov This action dampens the signaling cascade that leads to migraine pain.

Furthermore, zolmitriptan can cross the blood-brain barrier, allowing it to exert central effects. nih.govwikipedia.org It is believed to act on central trigeminal sensory neurons in the brainstem, further modulating pain transmission. nih.gov The compound's ability to access the central nervous system is a key aspect of its neuropharmacological profile. uliege.be

Inhibition of Nociceptive Transmission Pathways

The therapeutic efficacy of the S-isomer of zolmitriptan in migraine is largely attributed to its agonist activity at serotonin 5-HT1B and 5-HT1D receptors, which leads to the inhibition of nociceptive transmission in the trigeminal nervous system. For the this compound, direct evidence of its ability to inhibit these pain pathways is not extensively documented. However, it is understood to be significantly less potent than the S-isomer. This suggests that any inhibitory effect on nociceptive transmission pathways by the R-isomer would be considerably weaker and likely not therapeutically relevant at standard concentrations.

Modulation of Trigeminal Neuronal Activity

Impact on Calcitonin Gene-Related Peptide (CGRP) Release

The release of the potent vasodilator and pain-signaling molecule, Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings is a critical event in the pathophysiology of migraine. The S-isomer of zolmitriptan effectively inhibits CGRP release by acting on presynaptic 5-HT1D receptors. There is a lack of direct studies measuring the specific effect of the this compound on CGRP release. However, based on its inferred lower affinity for 5-HT1D receptors, its ability to inhibit CGRP release is expected to be significantly less pronounced than that of the S-isomer.

Effects on Vasoactive Intestinal Peptide (VIP)

During a migraine attack, alongside CGRP, levels of another vasoactive neuropeptide, Vasoactive Intestinal Peptide (VIP), can also be elevated, contributing to vasodilation. The parent compound, zolmitriptan (the S-isomer), is known to suppress the release of such vasoactive substances. Specific research delineating the effects of the this compound on VIP release is not available in the current body of scientific literature.

Central Nervous System Penetration and Brainstem Activation

Zolmitriptan is known to be more lipophilic than earlier triptans, allowing for better penetration into the central nervous system (CNS), where it can act on brainstem nuclei involved in migraine pathogenesis. Studies on the enantioselective transport of zolmitriptan have revealed differences in how the isomers are handled by specific transporters. For instance, the organic cation transporter 2 (OCT2) shows a preference for transporting the R-isomer, while OCT3 almost exclusively transports the S-isomer. This differential transport could lead to variations in the CNS penetration and distribution of the R-isomer compared to the S-isomer, although the precise implications of this on brainstem activation by the R-isomer have not been elucidated.

Vascular Mechanisms

Cranial Vasoconstriction and Cerebral Blood Flow Regulation

The activation of 5-HT1B receptors on cranial blood vessels by the S-isomer of zolmitriptan leads to vasoconstriction, which is believed to counteract the vasodilation associated with migraine attacks. The this compound is expected to have a much weaker vasoconstrictive effect due to its lower potency at 5-HT1B receptors. Consequently, its impact on the regulation of cerebral blood flow is likely to be minimal and not clinically significant.

Interactive Data Tables

Due to the limited availability of specific quantitative data for the this compound, the following tables are presented with the available qualitative and comparative information.

Table 1: Receptor Binding Profile of Zolmitriptan Enantiomers

| Enantiomer | 5-HT1B Receptor Affinity | 5-HT1D Receptor Affinity | Notes |

| (S)-Zolmitriptan | High | High | Pharmacologically active enantiomer. |

| (R)-Zolmitriptan | Lower than S-isomer | Moderately lower than S-isomer | Considered less potent. |

Table 2: Known Pharmacological Effects of Zolmitriptan Enantiomers

| Pharmacological Effect | (S)-Zolmitriptan | (R)-Zolmitriptan |

| Inhibition of Nociceptive Transmission | Potent | Significantly less potent |

| Modulation of Trigeminal Neuronal Activity | Effective inhibitor | Presumed to be significantly less effective |

| Inhibition of CGRP Release | Effective | Presumed to be significantly less effective |

| Cranial Vasoconstriction | Potent | Significantly less potent |

| Transport by OCT2 | Lower preference | Higher preference |

| Transport by OCT3 | Almost exclusively transported | Not significantly transported |

Effects on Cranial Arterio-Venous Anastomoses

Cranial arterio-venous anastomoses (AVAs) are direct shunts between arteries and veins that bypass the capillary bed. orpha.netnih.gov In the context of migraine, the dilation of these cranial extracerebral blood vessels is thought to contribute to the headache phase. jaypeedigital.com Triptans, including zolmitriptan, are believed to provide relief by constricting these dilated vessels, thereby shunting blood flow. patsnap.comeur.nl

Research focusing on the specific vascular effects of this compound (CP-122,288) has revealed a significant separation between its vasoconstrictive properties and its effects on neurogenic inflammation. While the parent compound zolmitriptan is known to reduce carotid blood flow, primarily by acting on AVAs, the R-isomer (CP-122,288) is noted to be a significantly less potent vasoconstrictor compared to its potent anti-inflammatory action. wikipedia.orgeur.nl Studies in animal models have shown that CP-122,288 is only about twice as potent as sumatriptan (B127528) in constricting blood vessels, a modest effect when contrasted with its vastly superior potency in inhibiting neurogenic inflammation. wikipedia.org Furthermore, doses of CP-122,288 that are effective in inhibiting dural plasma protein extravasation were found to be devoid of vasoconstrictor activity in the carotid vascular beds of dogs. nih.gov This characteristic has made CP-122,288 a valuable research tool for investigating the relative importance of vasoconstriction versus inhibition of neurogenic inflammation in the therapeutic action of anti-migraine drugs. wikipedia.org

Inhibition of Neurogenic Plasma Protein Extravasation in the Dura Mater

Neurogenic plasma protein extravasation (PPE) in the dura mater is a key process in the neurogenic theory of migraine. eur.nlresearchgate.net It involves the leakage of plasma proteins from dural blood vessels, triggered by the release of pro-inflammatory neuropeptides (like CGRP and Substance P) from activated trigeminal nerve endings. eur.nlresearchgate.netmdpi.com This process contributes to the inflammatory state and pain associated with migraine. researchgate.net

The this compound, CP-122,288, is an exceptionally potent inhibitor of this process. wikipedia.orgnih.gov Research demonstrates that it blocks plasma protein extravasation in the dura mater following trigeminal ganglion stimulation at doses far lower than those required for sumatriptan. nih.govnih.gov One study in rats found that CP-122,288 produced a dose-related inhibition of PPE with a minimum effective dose of 3 ng/kg (i.v.), while sumatriptan required a much higher dose of 100 µg/kg (i.v.). nih.gov This indicates that CP-122,288 is approximately 10,000 times more potent than sumatriptan in this specific action. nih.gov

This potent inhibitory effect is highly selective for intracranial tissues; at the tested doses, CP-122,288 did not prevent plasma extravasation in extracranial tissues like the eyelid or conjunctiva. nih.gov The mechanism is believed to be action on presynaptic 5-HT1D/1F receptors on trigeminal nerve terminals, which inhibits the release of vasoactive neuropeptides. wikipedia.orgeur.nl Despite its profound preclinical efficacy in blocking PPE, clinical trials with CP-122,288 did not show it to be effective for the acute treatment of migraine. nih.govd-nb.info This outcome has led to a re-evaluation of the role of dural plasma protein extravasation in human migraine headache, suggesting that while it is a hallmark of neurogenic inflammation, its inhibition alone may not be sufficient for pain relief. mdpi.comnih.gov

Comparative Potency in Inhibiting Dural Plasma Protein Extravasation

This table displays the comparative minimum effective doses (MED) of this compound (CP-122,288) and Sumatriptan required to inhibit neurogenic plasma protein extravasation in the rat dura mater.

| Compound | Minimum Effective Dose (MED) (i.v.) | Potency Ratio (vs. Sumatriptan) |

|---|---|---|

| This compound (CP-122,288) | 3 ng/kg nih.gov | ~10,000x greater |

| Sumatriptan | 100 µg/kg nih.gov | 1x |

Pharmacokinetic Characterization and Variability

Metabolic Pathways and Enzyme Involvement

The metabolic pathways for Zolmitriptan (B1197) ((S)-isomer) are well-defined, involving primary metabolism by cytochrome P450 enzymes and further metabolism of its active metabolite by monoamine oxidase.

Role of Cytochrome P450 Enzymes (CYP1A2) in Primary Metabolism

For the therapeutically used Zolmitriptan ((S)-isomer), the primary metabolism is largely dependent on the cytochrome P450 enzyme CYP1A2. nih.govnih.gov This enzyme facilitates the conversion of Zolmitriptan to its N-desmethyl metabolite. Studies using selective inhibitors like furafylline (B147604) have confirmed the central role of CYP1A2 in this metabolic step. nih.gov There is no specific information available describing the role of CYP1A2 or other CYP enzymes in the metabolism of the Zolmitriptan R-isomer.

Metabolism by Monoamine Oxidase A (MAO-A)

Monoamine oxidase A (MAO-A) is responsible for the metabolism of N-desmethylzolmitriptan, the active metabolite of the (S)-isomer. nih.govwikipedia.org MAO-A converts it into an inactive indole (B1671886) acetic acid derivative. nih.govdrugbank.com The co-administration of MAO-A inhibitors has been shown to significantly increase the plasma concentrations of the N-desmethyl metabolite of Zolmitriptan. wikipedia.orgresearchgate.net No studies have been identified that investigate the metabolism of the this compound or any of its potential metabolites by MAO-A.

Characterization of Active Metabolites (e.g., N-desmethyl metabolite)

Zolmitriptan ((S)-isomer) is converted to an active metabolite, N-desmethylzolmitriptan (also known as 183C91). nih.govnih.gov This metabolite is also a potent 5-HT1B/1D receptor agonist, with a potency 2 to 6 times greater than the parent compound, and its plasma concentrations are about two-thirds those of Zolmitriptan. nih.govnih.gov Other major metabolites of the (S)-isomer, such as the zolmitriptan N-oxide and the indole acetic acid derivative, are inactive. nih.gov There is no information available on whether the this compound is metabolized to active metabolites.

Metabolites of Zolmitriptan ((S)-Isomer)

| Metabolite | Activity Status | Potency Relative to Parent Compound |

|---|---|---|

| N-desmethylzolmitriptan | Active | 2 to 6 times greater |

| Zolmitriptan N-oxide | Inactive | Not Applicable |

This table represents data for the S-isomer, as no equivalent data exists for the R-isomer.

Clearance Mechanisms

The clearance of Zolmitriptan ((S)-isomer) from the body involves both hepatic metabolism and renal excretion.

Hepatic Clearance Contributions

Zolmitriptan ((S)-isomer) is cleared predominantly through hepatic biotransformation. google.comnih.gov Studies in patients with hepatic impairment showed a significant reduction in the metabolism of Zolmitriptan, leading to increased plasma concentrations. nih.gov The primary metabolic enzymes involved are CYP1A2 and MAO-A. nih.gov There is no available data on the hepatic clearance mechanisms or contributions for the this compound.

Renal Excretion Pathways

Following the metabolism of Zolmitriptan ((S)-isomer), the resulting metabolites are primarily excreted in the urine. drugbank.comresearchgate.net Approximately 65% of a dose is recovered in the urine, mostly as the indole acetic acid metabolite (31%), N-oxide (7%), and N-desmethyl metabolite (4%). drugbank.com A smaller portion, about 8%, is excreted as unchanged drug. drugbank.com The total renal clearance of the (S)-isomer is greater than the glomerular filtration rate, which suggests the involvement of renal tubular secretion. researchgate.net No specific data on the renal excretion pathways for the this compound has been reported.

Excretion Profile of Zolmitriptan ((S)-Isomer)

| Route of Excretion | Percentage of Administered Dose | Major Components |

|---|---|---|

| Urine | ~65% | Indole acetic acid metabolite, N-oxide metabolite, N-desmethyl metabolite, unchanged Zolmitriptan |

This table represents data for the S-isomer, as no equivalent data exists for the R-isomer.

Pharmacokinetic Variability and its Academic Implications

The way this compound is absorbed, distributed, metabolized, and excreted can differ notably between individuals and even within the same person over time. These variations have important implications for academic research into its therapeutic effects.

Inter- and Intra-Subject Variability Studies

Research has highlighted considerable inter-individual differences in the pharmacokinetic parameters of zolmitriptan. For instance, following a 10 mg oral dose in migraine patients, plasma concentrations at 2 hours varied widely, from 3 to 27 ng/ml. nih.gov This variability in how much of the drug is present in the bloodstream at a given time can contribute to differences in patient response.

Additionally, some individuals exhibit multiple peaks in plasma concentrations after taking oral zolmitriptan. nih.gov The exact mechanism behind this phenomenon is not yet fully understood. nih.gov Such fluctuations within a single individual (intra-subject variability) add another layer of complexity to understanding the drug's behavior in the body. These variations are important considerations in clinical study design and data interpretation. europa.eunih.gov

Influence of Gender Differences on Pharmacokinetic Parameters

These differences are thought to be partly due to higher bioavailability in females and potentially higher total body clearance in males. nih.gov One hypothesis suggests that differences in first-pass metabolism between genders could explain the higher plasma concentrations observed in women. ucl.ac.uk Specifically, while plasma concentrations of zolmitriptan were higher in women, men had relatively higher levels of the active metabolite, 183C91. researchgate.net

| Pharmacokinetic Parameter | Observation in Males vs. Females | Potential Reason |

|---|---|---|

| Cmax (Peak Plasma Concentration) | Lower in males | Higher bioavailability in females |

| AUC (Area Under the Curve) | Lower in males | Higher total body clearance in males |

| Metabolite Levels (183C91) | Relatively higher in males | Differences in first-pass metabolism |

Brain Distribution and Central Nervous System Exposure

The effectiveness of zolmitriptan in treating migraines is linked to its ability to reach targets within the central nervous system (CNS).

Mechanisms of Blood-Brain Barrier Permeation

Zolmitriptan is a lipophilic compound, a characteristic that allows it to cross the blood-brain barrier (BBB) and enter the central nervous system. wikipedia.org Its ability to penetrate the BBB has been demonstrated in both animal and human studies. wikipedia.orgnih.gov The passage of drugs into the brain is a critical step for centrally acting medications. scispace.com

However, the brain has protective mechanisms, including efflux transporters like P-glycoprotein (P-gp), which actively pump some drugs out of the brain. acs.org Interestingly, studies have shown that the S-isomer of zolmitriptan is a more potent inhibitor of the organic cation transporter 3 (OCT3) than the R-isomer. acs.org

Quantitative Assessment of Brain Distribution

Positron Emission Tomography (PET) studies have been used to directly measure the concentration of zolmitriptan in the brain. Following intravenous administration of radiolabeled zolmitriptan, significant brain concentrations were observed within just 5 minutes. nih.gov These studies have estimated that brain concentrations are approximately 20% of the concentrations found in the plasma. wikipedia.org

Further analysis using PET data has allowed for the estimation of brain concentrations after nasal administration. These models predict a rapid increase in brain zolmitriptan levels, reaching a substantial concentration within 30 minutes and nearing its maximum after 2 hours. nih.gov This rapid availability in the brain is a key aspect of its action. nih.gov

| Parameter | Finding | Method of Assessment |

|---|---|---|

| Time to Significant Brain Concentration | ~5 minutes | Positron Emission Tomography (PET) |

| Brain Concentration vs. Plasma Concentration | ~20% | Clinical Pharmacokinetic Study |

| Estimated Time to Near-Maximum Brain Concentration (Nasal Administration) | ~2 hours | PET-derived Impulse Response Modeling |

Mechanisms of Drug Drug Interactions

Cytochrome P450-Mediated Interactions

The primary route of metabolism for zolmitriptan (B1197) involves the cytochrome P450 (CYP) enzyme system, specifically the CYP1A2 isoform. nih.govdrugbank.com This enzyme is responsible for the initial metabolic conversion of zolmitriptan. nih.gov

The co-administration of substances that either inhibit or induce the activity of CYP1A2 can significantly affect the pharmacokinetics of zolmitriptan. nih.gov

Inhibition of CYP1A2: Potent inhibitors of CYP1A2 can lead to increased plasma concentrations of zolmitriptan. nih.gov For instance, the non-specific CYP inhibitor cimetidine (B194882) has been shown to increase the maximum plasma concentration (Cmax) of zolmitriptan by 16% and the area under the plasma concentration-time curve (AUC) by 48%. nih.gov Similarly, the Cmax and AUC of its active N-desmethyl metabolite were increased by 50% and 105%, respectively. nih.gov This indicates that inhibiting CYP1A2 slows down the clearance of both zolmitriptan and its active metabolite. nih.gov

Induction of CYP1A2: Conversely, inducers of CYP1A2 can decrease the plasma concentrations of zolmitriptan. nih.gov For example, rifampicin, a known enzyme inducer, resulted in minor, clinically insignificant decreases in the AUC, Cmax, and elimination half-life of zolmitriptan and its active metabolite. nih.gov

MAO-A Involvement: Monoamine oxidase A (MAO-A) is another key enzyme involved in the metabolism of zolmitriptan's active N-desmethyl metabolite. nih.govwikipedia.org Co-administration of MAO-A inhibitors, such as moclobemide, can decrease the clearance of this active metabolite, leading to its accumulation. nih.gov

Table 1: Effects of Enzyme Modulators on Zolmitriptan Pharmacokinetics

| Interacting Drug | Enzyme(s) Affected | Effect on Zolmitriptan | Effect on N-desmethyl Metabolite |

| Cimetidine | CYP1A2 (Inhibitor) | 16% increase in Cmax, 48% increase in AUC. nih.gov | 50% increase in Cmax, 105% increase in AUC. nih.gov |

| Rifampicin | CYP1A2 (Inducer) | <18% decrease in Cmax, AUC, and half-life. nih.gov | <18% decrease in Cmax, AUC, and half-life. nih.gov |

| Moclobemide | MAO-A (Inhibitor) | Decreased clearance. nih.gov | Markedly decreased clearance. nih.gov |

The modulation of CYP1A2 and MAO-A activity by other drugs holds clinical importance. nih.gov Inhibition of these enzymes can lead to elevated levels of zolmitriptan and its active metabolite, potentially increasing the risk of adverse effects. nih.gov Conversely, induction might reduce the therapeutic efficacy of a standard dose. Therefore, careful consideration of concomitant medications is crucial.

Interactions with Serotonergic Agents

Zolmitriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist. drugs.com Its mechanism of action is closely tied to the serotonin system, creating a potential for pharmacodynamic interactions with other serotonergic drugs.

Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. globalrph.commayoclinic.org The theoretical risk of this syndrome with zolmitriptan arises from its agonist activity at serotonin receptors. mayoclinic.org When combined with other drugs that increase serotonin levels, such as SSRIs or MAOIs, there is a potential for an additive effect on serotonergic neurotransmission. globalrph.commayoclinic.org Symptoms can include mental status changes, autonomic instability, and neuromuscular abnormalities. globalrph.com

SSRIs: While the concurrent use of triptans and SSRIs has raised concerns about serotonin syndrome, epidemiological and pharmacokinetic studies suggest the risk is very low. mayoclinic.orgpharmacytimes.com In fact, a study involving fluoxetine, an SSRI, found no clinically significant effects on the pharmacokinetics of zolmitriptan or its metabolites. nih.gov Despite the low apparent risk, caution is still advised. globalrph.compharmacytimes.com

MAOIs: Co-administration with MAO-A inhibitors is of greater concern due to their direct impact on the metabolism of zolmitriptan's active metabolite. nih.gov This interaction can significantly increase the systemic exposure to both zolmitriptan and its active N-desmethyl metabolite. nih.govglobalrph.com Therefore, concurrent use with MAO-A inhibitors is generally not recommended. globalrph.commedicalnewstoday.com Selegiline, a MAO-B inhibitor, did not show clinically significant effects on zolmitriptan's pharmacokinetics. nih.gov

Table 2: Summary of Interactions with Serotonergic Agents

| Interacting Drug Class | Mechanism of Interaction | Potential Clinical Outcome |

| SSRIs (e.g., fluoxetine) | Additive serotonergic effects. globalrph.commayoclinic.org | Low risk of serotonin syndrome. mayoclinic.orgpharmacytimes.com No significant pharmacokinetic interaction observed with fluoxetine. nih.gov |

| MAO-A Inhibitors (e.g., moclobemide) | Inhibition of N-desmethyl metabolite breakdown. nih.gov | Increased plasma levels of zolmitriptan and its active metabolite. nih.govglobalrph.com |

Other Pharmacokinetic Interaction Mechanisms

Beyond the major CYP and MAO pathways, other pharmacokinetic interaction mechanisms are less prominent but still warrant consideration. Zolmitriptan and its active metabolite have low plasma protein binding (approximately 25%), making clinically significant interactions due to displacement from plasma proteins unlikely. nih.govresearchgate.net

Studies have also investigated interactions with other commonly co-prescribed medications for migraine. For instance, co-administration of oral dihydroergotamine, ergotamine, and pizotifen (B1678498) did not result in clinically significant effects on the pharmacokinetics of zolmitriptan. nih.gov Similarly, co-administration with propranolol (B1214883) led to a 56% increase in the AUC of zolmitriptan, but this change is considered unlikely to be clinically relevant at lower therapeutic doses. nih.gov

Plasma Protein Binding Displacement Studies

The potential for drug-drug interactions through displacement from plasma proteins is a critical consideration in clinical pharmacology. This mechanism occurs when two or more drugs compete for the same binding sites on plasma proteins, primarily albumin. A drug with a higher affinity can displace a co-administered drug, leading to an increase in the free (unbound) concentration of the displaced drug. This elevated free fraction can enhance the pharmacological effect and/or increase the risk of toxicity, particularly for drugs that are highly protein-bound.

In the context of Zolmitriptan and its R-isomer, the likelihood of clinically significant drug interactions via plasma protein binding displacement is considered low. researchgate.netnih.gov Zolmitriptan, along with its active N-desmethyl metabolite, exhibits minimal binding to plasma proteins. drugbank.comresearchpromo.com

Detailed Research Findings

Research indicates that Zolmitriptan is approximately 25% bound to plasma proteins over a concentration range of 10 to 1000 ng/mL. drugbank.comfda.govrxlist.comfda.gov This low level of protein binding suggests that even if a co-administered drug were to displace Zolmitriptan from these binding sites, the resulting increase in the free concentration of Zolmitriptan would be minimal and unlikely to be clinically significant. researchgate.netnih.gov

Conversely, it is also improbable that Zolmitriptan would displace other highly protein-bound drugs to a clinically relevant extent. For a drug to act as a significant displacer, it typically needs to have a high affinity for plasma proteins and be administered in high concentrations. Given Zolmitriptan's low protein binding, it is not expected to cause a significant increase in the free fraction of other co-administered medications. researchgate.netnih.gov

Table 1: Plasma Protein Binding of Zolmitriptan

| Compound | Plasma Protein Binding (%) | Concentration Range (ng/mL) |

|---|---|---|

| Zolmitriptan | ~25 | 10 - 1000 |

| N-desmethyl metabolite | ~25 | 10 - 1000 |

Data derived from multiple pharmacokinetic studies. drugbank.comfda.govrxlist.comfda.govhpra.ie

Preclinical Efficacy and Safety Research Paradigms

In Vitro Models for Pharmacological Efficacy

Preclinical assessment of new chemical entities often begins with in vitro models to characterize their fundamental pharmacological properties. For a compound like Zolmitriptan (B1197) R-isomer, these models are crucial for determining its potential as a therapeutic agent, particularly for conditions like migraine.

Isolated Tissue Preparations for Vascular Studies

The vascular effects of triptans are central to their mechanism of action in migraine. Isolated tissue preparations provide a controlled environment to study the direct effects of compounds on blood vessels, independent of systemic physiological influences.

Studies on the parent compound, zolmitriptan, have utilized isolated arteries to characterize its vasoconstrictor properties. For instance, research has shown that zolmitriptan can induce concentration-dependent contractions in isolated human coronary arteries. This effect is believed to be mediated through the activation of 5-HT1B receptors. While specific data on the R-isomer in such preparations is not extensively detailed in the public domain, it is a standard preclinical step to compare the vascular activity of an isomer to its parent compound and racemate. Such studies would typically involve measuring the contractile responses of isolated vascular rings from relevant cranial and peripheral arteries to increasing concentrations of Zolmitriptan R-isomer.